XantPhos-Pd-G2

Catalog No.
S883017
CAS No.
1375325-77-1
M.F
C51H42ClNOP2Pd
M. Wt
888.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XantPhos-Pd-G2

CAS Number

1375325-77-1

Product Name

XantPhos-Pd-G2

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C51H42ClNOP2Pd

Molecular Weight

888.7 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

FAEFBQZYGQRYRN-UHFFFAOYSA-M

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

This compound, also known as XantPhos-Pd-G2 [], is a palladium catalyst belonging to the family of Buchwald ligands. Buchwald ligands are a class of organometallic compounds that find extensive use in organic chemistry, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.

Cross-coupling Applications

XantPhos-Pd-G2 demonstrates high catalytic activity in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl halide or triflate []. XantPhos-Pd-G2 has been shown to be effective in Suzuki-Miyaura couplings for the synthesis of diverse organic molecules, including pharmaceuticals and natural products [, ].
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide []. XantPhos-Pd-G2 exhibits good catalytic activity in Sonogashira couplings, enabling the synthesis of conjugated alkynes, which are important building blocks for functional materials [].
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide []. XantPhos-Pd-G2 can be used in Heck reactions to access various alkenes, which are precursors to complex organic molecules [].

These are just a few examples, and XantPhos-Pd-G2 can be employed in a broader range of cross-coupling reactions depending on the specific reaction conditions and substrates.

Advantages of XantPhos-Pd-G2

Several features make XantPhos-Pd-G2 an attractive catalyst for cross-coupling reactions:

  • High catalytic activity: XantPhos-Pd-G2 often allows for reactions to proceed under mild conditions with good yields [].
  • Broad substrate scope: The catalyst can be effective with a wide range of aryl and vinyl halides and boronic acids [, , ].
  • Air and moisture stability: XantPhos-Pd-G2 exhibits good stability towards air and moisture, which simplifies handling and reaction setup.

XantPhos-Palladium-G2 is a second-generation palladium precatalyst notable for its enhanced reactivity in palladium-catalyzed carbon-nitrogen cross-coupling reactions. Its chemical formula is C51H42ClNOP2PdC_{51}H_{42}ClNOP_2Pd with a molecular weight of 888.72 g/mol. This compound features a xanthene-based ligand structure, specifically 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, which contributes to its stability and catalytic efficiency in various organic transformations .

XantPhos-Palladium-G2 is primarily utilized in cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. It facilitates the coupling of activated organic compounds with alkyl halides, enabling the synthesis of a wide range of nitrogen-containing compounds, such as anilines and heterocycles

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Additionally, investigations into its stability in solution have revealed that it maintains catalytic activity over extended periods, which is crucial for industrial applications.

The synthesis of XantPhos-Palladium-G2 typically involves the coordination of palladium(II) chloride with the xanthene-based ligand under controlled conditions. Key steps include:

  • Preparation of Ligand: The xanthene ligand is synthesized separately, usually involving multiple steps to ensure purity and functionalization.
  • Complex Formation: Palladium(II) chloride is reacted with the ligand in a suitable solvent (often dichloromethane) to form the palladacycle complex.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for catalysis .

Research on interaction studies involving XantPhos-Palladium-G2 primarily focuses on its reactivity with various substrates and ligands. Studies indicate that the choice of base and solvent significantly influences its catalytic performance. The compound demonstrates compatibility with a range of amines and halides, making it a versatile tool in synthetic chemistry

XantPhos-Palladium-G2 belongs to a class of palladium precatalysts that includes several notable compounds. Here are some similar compounds along with their unique characteristics:

Compound NameKey FeaturesUniqueness
XantPhos-Palladium-G1First-generation variant with lower reactivityLess stable than G2; requires harsher conditions for activation
XantPhos-Palladium-G3Enhanced solubility and stabilityCan accommodate bulkier ligands; improved performance under varied conditions
Buchwald-Hartwig CatalystUtilizes different ligands for C–N couplingBroad applicability across various coupling types
BINAP-PalladiumBidentate ligand known for high selectivityOften used in asymmetric synthesis processes

XantPhos-Palladium-G2 stands out due to its balance between stability and reactivity, making it particularly effective for diverse synthetic applications while maintaining operational simplicity compared to its predecessors and alternatives

XantPhos-Pd-G2 emerged from the iterative optimization of palladium precatalysts by the Buchwald group at MIT. First-generation (G1) precatalysts, introduced in the early 2000s, required strong bases and low temperatures (-40°C) for activation. While effective, these limitations prompted the development of second-generation (G2) systems. In 2011, the Buchwald group replaced the phenethylamine backbone of G1 precatalysts with a biphenyl-based ligand, enabling activation at room temperature with weak bases like potassium phosphate. XantPhos-Pd-G2, incorporating the Xantphos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), was commercialized shortly thereafter and has since become a cornerstone of modern cross-coupling methodologies.

Significance in Organometallic Chemistry

XantPhos-Pd-G2 addresses critical challenges in organometallic catalysis. The Xantphos ligand’s wide bite angle (108°) stabilizes monoligated palladium(0) species, preventing the formation of inactive bis-ligated complexes. This geometric feature enhances catalytic turnover in reactions such as:

  • C–N couplings: Arylation of amines and amides for drug intermediates
  • C–S couplings: Synthesis of thioethers in agrochemicals
  • Suzuki-Miyaura reactions: Construction of biaryl motifs in materials science

The precatalyst’s thermal stability (decomposes at 188–196°C) and air tolerance simplify handling compared to traditional palladium sources like Pd(OAc)₂.

Classification within Palladium Precatalysts

XantPhos-Pd-G2 belongs to the palladacycle class of precatalysts, characterized by a Pd(II) center coordinated to a chelating ligand and a stabilizing aryl group. Key structural features include:

PropertyValue
Molecular formulaC₅₁H₄₂ClNOP₂Pd
Molecular weight888.72 g/mol
Coordination geometrySquare planar
Ligand bite angle108°
Activation mechanismBase-induced reductive elimination

This classification contrasts with oxidative addition complexes (e.g., Pd(PPh₃)₄) and π-allyl palladium systems, offering superior control over ligand-to-metal ratios.

Relationship to Other Buchwald Precatalysts

The Buchwald portfolio includes six generations of precatalysts, with XantPhos-Pd-G2 representing a pivotal advance. A comparative analysis reveals its distinct advantages:

GenerationKey FeatureActivation ConditionTypical Use Case
G1Phenethylamine backboneStrong base, -40°CEarly-stage C–N couplings
G2 (XantPhos-Pd-G2)Biphenyl ligandWeak base, room temperatureBroad-scope Suzuki couplings
G3Methanesulfonate leaving groupMild base, ambient conditionsBulky ligand compatibility
G4N-methylated biphenyl backboneNo carbazole byproductPharmaceutical synthesis

XantPhos-Pd-G2’s biphenyl ligand lowers the pKa of the coordinated amine, facilitating rapid generation of Pd(0) without extreme conditions. This innovation expanded substrate scope to include electron-deficient aryl chlorides and sterically hindered amines, which are recalcitrant with earlier catalysts.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

887.14650 g/mol

Monoisotopic Mass

887.14650 g/mol

Heavy Atom Count

57

Dates

Modify: 2023-08-16

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